Methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 7-(2,4-DICHLOROPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a compound belonging to the class of tetrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring a tetrazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
The synthesis of METHYL 7-(2,4-DICHLOROPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multicomponent reaction. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired tetrazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
METHYL 7-(2,4-DICHLOROPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
METHYL 7-(2,4-DICHLOROPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 7-(2,4-DICHLOROPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to bacterial cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to METHYL 7-(2,4-DICHLOROPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolo[1,5-a]pyrimidine derivatives such as:
- ETHYL 5-METHYL-7-(4-MORPHOLINOPHENYL)-4,7-DIHYDROTETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL 5-METHYL-7-PYRIDINE-2-YL-4,7-DIHYDROTETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H13Cl2N5O2 |
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Molecular Weight |
354.2 g/mol |
IUPAC Name |
methyl 7-(2,4-dichlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H13Cl2N5O2/c1-3-10-11(13(22)23-2)12(21-14(17-10)18-19-20-21)8-5-4-7(15)6-9(8)16/h4-6,12H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
UUFNAZGKAICFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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